molecular formula C9H13N5O B11893317 2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol CAS No. 201599-22-6

2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol

Cat. No.: B11893317
CAS No.: 201599-22-6
M. Wt: 207.23 g/mol
InChI Key: OIAATOHBNVCLJY-UHFFFAOYSA-N
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Description

2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol typically involves the cyclocondensation of 3-amino-5-methylpyrazole with appropriate electrophilic reagents. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl 2-chloroacetate, followed by cyclization with formamide to yield the desired pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylpyrazolo[1,5-a]pyrimidine
  • 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine
  • 2-Methylpyrazolo[1,5-a]pyrimidine

Uniqueness

2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol is unique due to the presence of the ethanolamine moiety, which enhances its solubility and allows for further functionalization. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

201599-22-6

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-[(3-amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol

InChI

InChI=1S/C9H13N5O/c1-6-4-8(11-2-3-15)14-9(13-6)7(10)5-12-14/h4-5,11,15H,2-3,10H2,1H3

InChI Key

OIAATOHBNVCLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCO)N

Origin of Product

United States

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